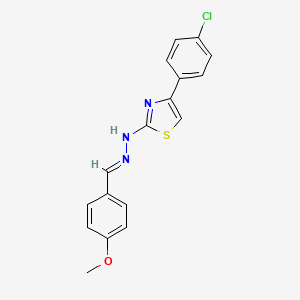![molecular formula C18H18N4O2 B5546312 (1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B5546312.png)
(1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core and a nitrophenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of (1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. The nitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE
- (1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE
Uniqueness
The uniqueness of (1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Propriétés
IUPAC Name |
3,3-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]-4H-isoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2)11-14-5-3-4-6-16(14)17(20-18)21-19-12-13-7-9-15(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCMMMOEKHILMX-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide](/img/structure/B5546250.png)
![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)
![[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone](/img/structure/B5546259.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5546297.png)
![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)
